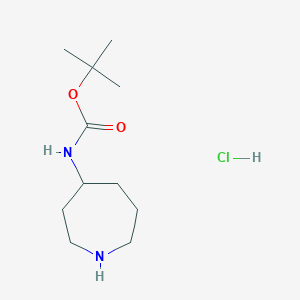

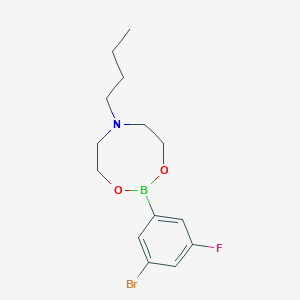

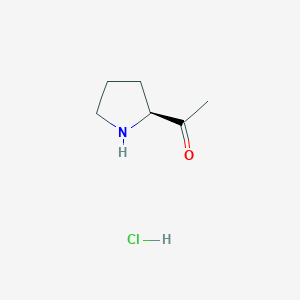

![molecular formula C11H17N B1378109 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1394041-30-5](/img/structure/B1378109.png)

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile

Vue d'ensemble

Description

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound with the CAS Number: 1394041-30-5 . It has a molecular weight of 163.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3 . This indicates that the compound has 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.26 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.Applications De Recherche Scientifique

Sterical Hindrances in Chemical Reactions

A study by Koval’skaya and Kozlov (2003) on fenchone, a compound structurally related to 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile, showcased how sterical hindrances influence skeleton rearrangements in the Ritter reaction. The research highlighted the formation of a mixture of compounds due to the prevention of geminal addition, demonstrating the complex interplay between molecular structure and chemical reactivity (Koval’skaya & Kozlov, 2003).

Structural Insights Through Synthesis

Goldfuss and Rominger (2000) provided insights into the origin of atropisomerism in specific derivatives of 1,3,3-Trimethylbicyclo[2.2.1]heptane. Their synthesis and structural analysis revealed how sterically hindered fenchyl alcohol units contribute to asymmetry, underlining the significance of stereochemistry in understanding molecular structures (Goldfuss & Rominger, 2000).

Molecular Rearrangements and Stereochemistry

Yuasa, Tsuruta, and Yuasa (2000) explored the synthesis and stereochemistry of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, providing valuable data on the stability and stereochemical preferences of these compounds. Their work contributes to a deeper understanding of molecular rearrangements and the factors influencing stereochemical outcomes (Yuasa, Tsuruta, & Yuasa, 2000).

Crystallographic Analysis for Structure Elucidation

Stepanovs, Posevins, and Turks (2015) demonstrated the utility of crystallographic analysis in elucidating the structure of compounds with the 1,3,3-Trimethylbicyclo[2.2.1]heptane skeleton. Their work on exo-N-isobornylacetamides highlighted how crystal structure analysis can reveal intricate details about molecular interactions and arrangements (Stepanovs, Posevins, & Turks, 2015).

Experimental and Computational Spectroscopy

Longhi, Castiglioni, Abbate, Lebon, and Lightner (2013) investigated the spectroscopic properties of terpenoids, a class of compounds related to 1,3,3-Trimethylbicyclo[2.2.1]heptane. Their comprehensive study combined experimental and computational techniques to understand the electronic properties of terpenoids, showcasing the role of spectroscopy in chemical research (Longhi et al., 2013).

Propriétés

IUPAC Name |

1,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWRGMHXQWAJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

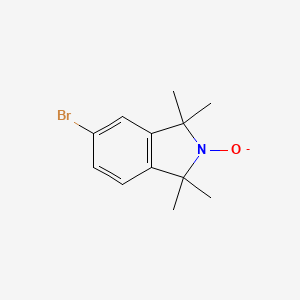

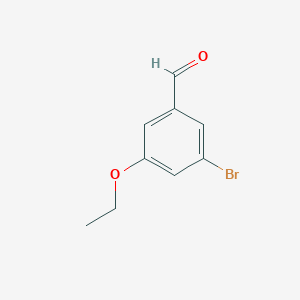

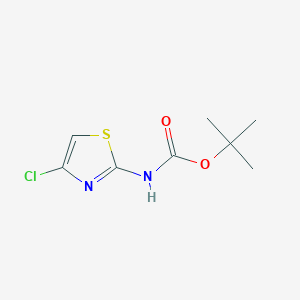

![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)

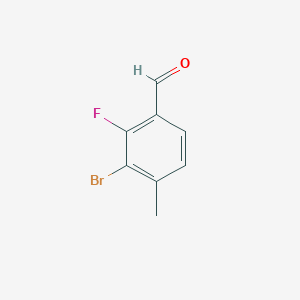

![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)